molecular formula C21H22ClN3 B15191274 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- CAS No. 127040-50-0

11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl-

Cat. No.: B15191274
CAS No.: 127040-50-0
M. Wt: 351.9 g/mol
InChI Key: SPGOLUABNIFZRV-UHFFFAOYSA-N
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Description

11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- is a chemical compound belonging to the class of pyridocarbazoles This compound is characterized by a fused ring structure that includes both pyridine and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable carbazole derivative, the introduction of a chloro group can be achieved through chlorination reactions. Subsequent steps involve the formation of the pyridine ring and the attachment of the ethanamine and diethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency. Solvent-free conditions and the use of catalysts may also be explored to enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-11H-pyrido(3,2-a)carbazole
  • 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-dimethyl-
  • 10-((5,11-dimethyl-6H-pyrido(4,3-b)carbazol-9-yl)oxy)-5,11-dimethyl-6H-pyrido(4,3-b)carbazol-9-ol

Uniqueness

11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamine group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

127040-50-0

Molecular Formula

C21H22ClN3

Molecular Weight

351.9 g/mol

IUPAC Name

2-(3-chloropyrido[3,2-a]carbazol-11-yl)-N,N-diethylethanamine

InChI

InChI=1S/C21H22ClN3/c1-3-24(4-2)13-14-25-19-8-6-5-7-15(19)16-9-11-18-17(21(16)25)10-12-20(22)23-18/h5-12H,3-4,13-14H2,1-2H3

InChI Key

SPGOLUABNIFZRV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl

Origin of Product

United States

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